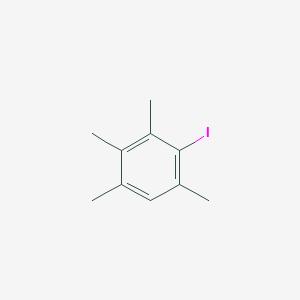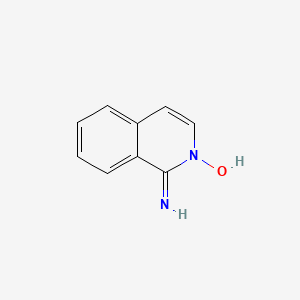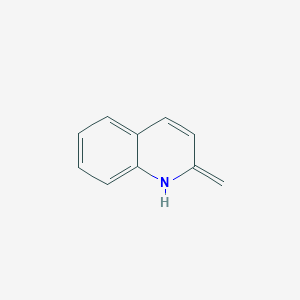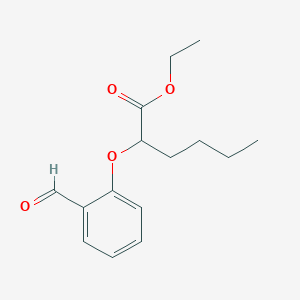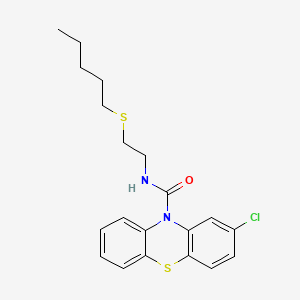
2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse biological activities and are commonly used in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core, a chloro substituent, and a pentylthioethyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide typically involves multiple steps. One common method starts with the chlorination of phenothiazine to introduce the chloro substituent. This is followed by the introduction of the pentylthioethyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may explain its potential neurological effects. Additionally, the compound may inhibit certain enzymes, leading to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Thioridazine: Known for its antipsychotic and antiemetic properties.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
2-Chloro-N-(2-(pentylthio)ethyl)-10H-phenothiazine-10-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the pentylthioethyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
53056-69-2 |
|---|---|
Formule moléculaire |
C20H23ClN2OS2 |
Poids moléculaire |
407.0 g/mol |
Nom IUPAC |
2-chloro-N-(2-pentylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C20H23ClN2OS2/c1-2-3-6-12-25-13-11-22-20(24)23-16-7-4-5-8-18(16)26-19-10-9-15(21)14-17(19)23/h4-5,7-10,14H,2-3,6,11-13H2,1H3,(H,22,24) |
Clé InChI |
XSWRTUOXLFKEGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


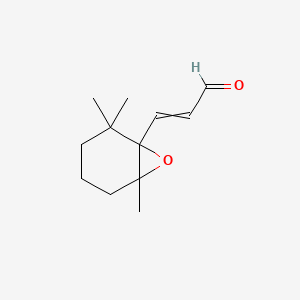
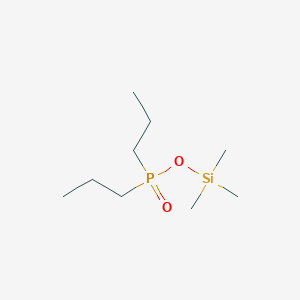

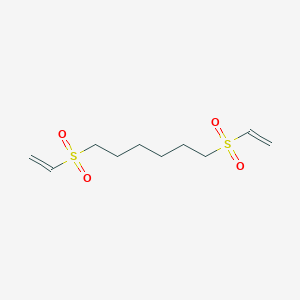
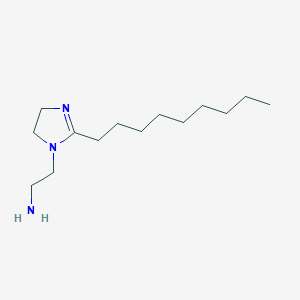
![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)
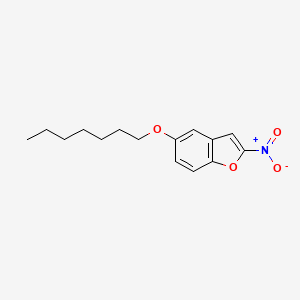


![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
